molecular formula C13H20O2 B13462363 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13462363
M. Wt: 208.30 g/mol
InChI Key: UELAMFWYEBQMIE-UHFFFAOYSA-N
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Description

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural features, which include a highly strained bicyclic system. This particular compound features a cycloheptyl group attached to the bicyclo[1.1.1]pentane core, making it an interesting subject for research in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the reaction of cycloheptyl iodide with propellane under light-enabled conditions. This reaction is performed in a flow system and does not require any catalysts, initiators, or additives . The reaction proceeds cleanly, often yielding products with around 90% purity that can be used directly in further transformations without additional purification .

Industrial Production Methods

For large-scale production, the synthesis can be scaled up to gram and even kilogram quantities using the same light-enabled flow reaction. This method is advantageous due to its simplicity and scalability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to mimic the behavior of aromatic rings, making it a valuable tool in medicinal chemistry . It interacts with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where traditional aromatic rings may not be suitable.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H20O2/c14-11(15)13-7-12(8-13,9-13)10-5-3-1-2-4-6-10/h10H,1-9H2,(H,14,15)

InChI Key

UELAMFWYEBQMIE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C23CC(C2)(C3)C(=O)O

Origin of Product

United States

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